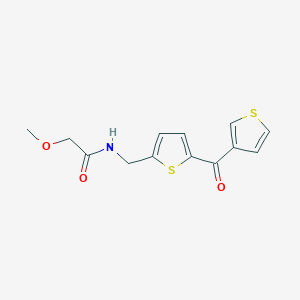

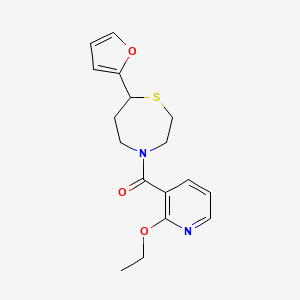

![molecular formula C19H12F3N5O2 B2876369 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide CAS No. 899752-60-4](/img/structure/B2876369.png)

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazole analogs are a class of compounds that have been attributed with a spectrum of pharmacological activities . The pyrazole moiety is a nitrogen-containing heterocyclic core with diverse targets and effects . The substitution, replacement, or removal of functional groups on a pyrazole ring appears consistent with diverse molecular interactions, efficacy, and potency of these analogs .

Synthesis Analysis

The synthesis of pyrazole analogs often involves the reaction of certain starting materials with different acetophenones . For example, the reaction of 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde with different acetophenones (p-bromo-, p-chloro-, or p-methoxyacetophenones) has been used to prepare desired pyrazoline and pyrazole derivatives .Molecular Structure Analysis

The structure of pyrazole analogs can be modified by the substitution, replacement, or removal of functional groups on the pyrazole ring . These modifications can lead to diverse molecular interactions and alter the efficacy and potency of these analogs .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole analogs often involve the reaction of certain starting materials with different acetophenones .科学的研究の応用

Anticancer and Anti-inflammatory Applications

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide and its derivatives have been extensively studied for their potential anticancer and anti-inflammatory applications. A novel series of pyrazolopyrimidine derivatives exhibited significant cytotoxic activities against various cancer cell lines, including HCT-116 and MCF-7, and also showed inhibition of the 5-lipoxygenase enzyme, indicating potential anti-inflammatory properties (Rahmouni et al., 2016). Another study highlighted the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, which demonstrated remarkable antiavian influenza virus activity, further showcasing the broad therapeutic potential of these compounds (Hebishy et al., 2020).

Antiviral and Antimicrobial Applications

Derivatives of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide have also been explored for their antiviral and antimicrobial applications. Compounds within this class have shown significant activity against the influenza A virus (H5N1), known as bird flu, with some derivatives reducing viral replication by 85–65% (Hebishy et al., 2020). Furthermore, pyrazolopyrimidine derivatives have been tested for their antimicrobial potential, displaying significant activity against various strains of bacteria, indicating their use in combating microbial infections (Abdellatif et al., 2014).

Insecticidal Applications

Research into the insecticidal properties of pyrazolopyrimidine derivatives has led to the discovery of compounds with potent activity against agricultural pests. Some newly synthesized sulfonamide thiazole derivatives incorporating the pyrazolopyrimidine moiety have demonstrated effective insecticidal properties against the cotton leafworm, Spodoptera littoralis, highlighting the potential for agricultural applications of these compounds (Soliman et al., 2020).

将来の方向性

作用機序

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a promising target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the proliferation of cancer cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . By disrupting the normal function of CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle . This halts the replication of DNA and the division of cells, thereby inhibiting the growth of tumors .

Pharmacokinetics

The compound’s potency against cdk2 suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown potent activity against MCF-7 and HCT-116 cell lines with IC50 values of 45 nM and 6 nM, respectively . This indicates that the compound is effective at low concentrations, suggesting a high degree of potency .

特性

IUPAC Name |

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F3N5O2/c20-19(21,22)13-6-4-5-12(9-13)17(28)25-26-11-23-16-15(18(26)29)10-24-27(16)14-7-2-1-3-8-14/h1-11H,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOKVQGVJNNHIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

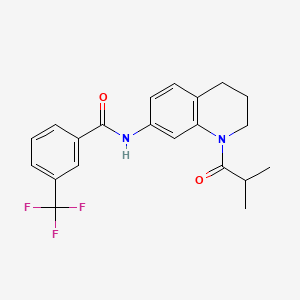

![4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2876287.png)

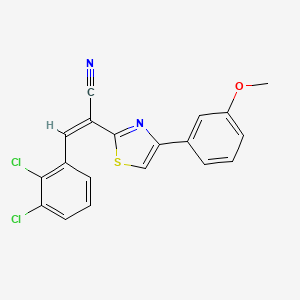

![1-[(1R,6S,7S)-7-Hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]prop-2-en-1-one](/img/structure/B2876288.png)

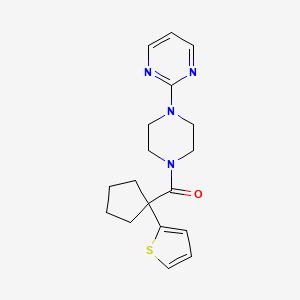

![N-[[2-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]methyl]prop-2-ynamide](/img/structure/B2876297.png)

![[4-(4-Bromophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone](/img/structure/B2876298.png)

![(3Ar,6aS)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-c]furan-1,3-dione](/img/structure/B2876302.png)

![N-(2-methoxy-5-methylphenyl)-2-({6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2876304.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2876305.png)

![N-[3-[2-(Hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2876309.png)